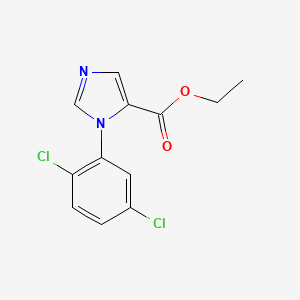
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate
Overview
Description
Indole derivatives, which might be structurally similar to your compound, are of wide interest due to their diverse biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Research Applications
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate is used in various scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine (ACh). This compound has also been used to study the mechanism of action of AChE inhibitors. This compound has also been used in studies of the interaction between proteins and nucleic acids, as well as in studies of the metabolism of drugs and other xenobiotics.
Mechanism of Action
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate acts as an inhibitor of AChE, which is an enzyme that is involved in the breakdown of the neurotransmitter ACh. This compound binds to the active site of AChE and prevents it from breaking down ACh. This leads to an increase in ACh levels in the brain, which can have various effects on behavior, cognition, and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the breakdown of ACh, leading to increased levels of ACh in the brain. This can lead to increased alertness and improved cognitive function. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, as well as to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also stable and has a low toxicity. However, this compound is not very soluble in water, making it difficult to use in certain experiments.
Future Directions
There are several potential future directions for Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate research. One potential direction is to investigate the effects of this compound on other neurotransmitters, such as dopamine and serotonin. Another potential direction is to investigate the effects of this compound on other enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Additionally, further research could be done on the effects of this compound on inflammation and oxidative stress. Finally, this compound could be further studied as a potential therapeutic agent for neurological diseases and disorders.
Properties
IUPAC Name |
ethyl 3-(2,5-dichlorophenyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSXCLBTLMFUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694870 | |
| Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-95-7 | |
| Record name | Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464719.png)

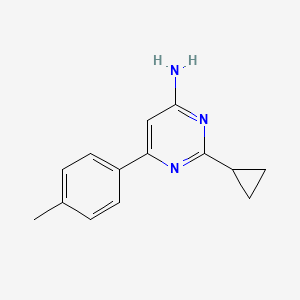
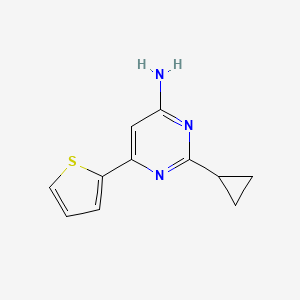
![1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464725.png)

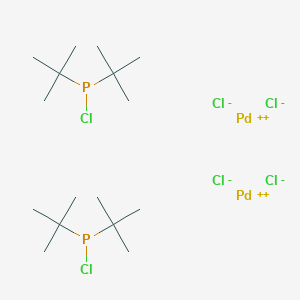

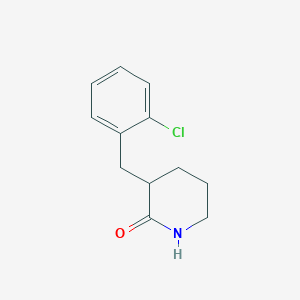
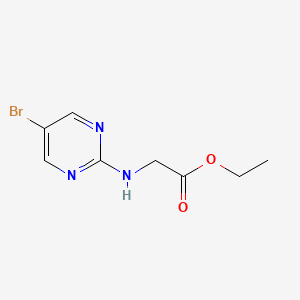
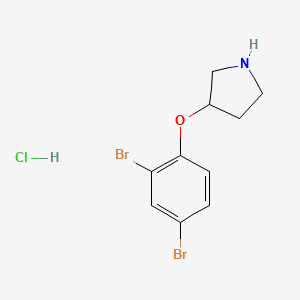

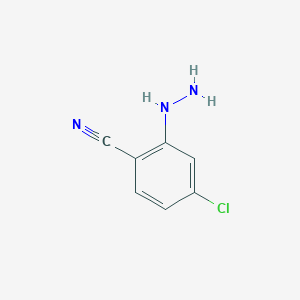
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
